molecular formula C7H5F3N2O2S B172633 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 149771-17-5

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B172633
M. Wt: 238.19 g/mol
InChI Key: ZKPUESBDOBYRQN-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (MTP-5-COOH) is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is a colorless solid with a melting point of 140°C and a boiling point of 308°C. It is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents. MTP-5-COOH has been used in the synthesis of many compounds and has been studied for its potential applications in medicine and other scientific fields.

Scientific Research Applications

Synthesis and Functionalization

5-Pyrimidyllithium species, with substituents like trifluoromethyl, are stable and can produce 5-carboxylic acids in high yields from various dibromo and dichloro pyrimidines. The synthesis involves halogen/metal permutation and carboxylation, or deprotonation with lithium diisopropylamide before reaction with dry ice. However, substrates like 2-bromo-4-(trifluoromethyl)pyrimidine yield the expected carboxylic acids in poor yields. A major side reaction during these processes is the formation of bipyrimidines, which can proceed through two competing pathways (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

4-(Trifluoromethyl)pyrimidin-2(1H)-ones are used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, both in racemic and enantiopure forms. The presence of a CF3 group and its interaction with ester group stabilizes certain molecular conformations. This synthesis route provides a method to create novel molecules for further research and application (Sukach et al., 2015).

Synthesis of Pyrimidin-6-yl Amino Acids

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. The derivatives synthesized in this route have demonstrated fungicidal properties, indicating potential applications in agriculture or medicine (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Synthesis of Dihydropyrimidine Products

Alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer are synthesized by the Atwal-Biginelli cyclocondensation reaction. This synthesis pathway is crucial as these dihydropyrimidine products are otherwise inaccessible and enrich the molecular diversity of their related derivatives (Nishimura et al., 2011).

Postsynthetic Modification of Oligonucleotides

Postsynthetic modification of oligonucleotides containing 2′‐deoxy‐5‐trifluoromethyluridine and 2′‐deoxy‐5‐trifluoromethylcytidine involves converting the trifluoromethyl group at the C5 position of pyrimidine bases into a variety of carboxylic acid equivalents. This process has significant implications for genetic engineering and biotechnological applications (Ito, Yamamoto, & Hari, 2019).

properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c1-15-6-11-2-3(5(13)14)4(12-6)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPUESBDOBYRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425096
Record name 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

CAS RN

149771-17-5
Record name 2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149771-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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